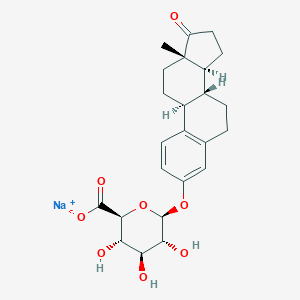

Estrone b-D-glucuronide sodium salt

Description

Contextualizing Steroid Glucuronides in Endogenous Metabolism

Steroid glucuronidation is a primary mechanism in the body for managing the levels and biological activity of steroid hormones. cas.cz This process involves the enzyme UDP-glucuronosyltransferase (UGT), which catalyzes the transfer of a glucuronic acid molecule from uridine-5´-diphosphoglucuronic acid (UDPGA) to a steroid hormone. wikipedia.orgwikipedia.orgcas.cz This conjugation primarily occurs in the liver, but also takes place in other tissues like the intestines and kidneys. wikipedia.orgcas.cz

The addition of the polar glucuronyl group dramatically increases the water solubility of the steroid. wikipedia.orgwikipedia.org This transformation is critical for several reasons. Firstly, it generally inactivates the biologically active steroid, preventing it from binding to its receptor and exerting hormonal effects. cas.cz Secondly, the increased hydrophilicity facilitates the transport of the steroid conjugate in the bloodstream and its subsequent elimination from the body, primarily through urine and bile. wikipedia.orgcas.cz

While often viewed as a terminal step in hormone deactivation, the pool of circulating steroid glucuronides can also serve as a reservoir. wikipedia.orgwikipedia.org Enzymes like β-glucuronidase, present in certain tissues, can cleave the glucuronic acid off, reconverting the conjugate back into its active steroid form. wikipedia.orgwikipedia.org This creates a dynamic system where the body can both clear excess hormones and reactivate them in specific tissues, effectively extending the hormone's bioavailability. wikipedia.orgwikipedia.org For instance, when estradiol (B170435) is taken orally, a large portion is converted into estrone (B1671321) glucuronide and other conjugates during its first pass through the liver; this circulating pool of conjugates has a much longer half-life than the original hormone. wikipedia.org

| Aspect | Description | Source |

|---|---|---|

| Purpose | Increases water solubility for transport and excretion; generally inactivates steroid hormones. | wikipedia.orgwikipedia.orgcas.cz |

| Primary Enzyme | UDP-glucuronosyltransferase (UGT). | wikipedia.orgcas.czoup.com |

| Primary Location | Liver, with activity also in the intestine, kidney, and other tissues. | wikipedia.orgcas.czpharmgkb.org |

| Reversibility | Can be reversed by β-glucuronidase, creating a reservoir of active hormones. | wikipedia.orgwikipedia.org |

Academic Relevance of Glucuronide Conjugation in Hormone Research

The study of glucuronide conjugation, and specifically of metabolites like estrone β-D-glucuronide, holds significant relevance in academic and clinical research. Measuring the levels of these conjugates in biological fluids such as urine and blood provides a valuable, non-invasive window into estrogen metabolism. ontosight.ai This has applications in endocrinology, oncology, and reproductive health.

In oncology, the metabolism of estrogens is a critical area of study for hormone-dependent cancers, such as breast and endometrial cancer. ontosight.ai Research into the pathways of estrogen conjugation and the levels of specific metabolites like estrone glucuronide can help in assessing cancer risk and monitoring the efficacy of hormone therapies. ontosight.ai

In reproductive biology, urinary levels of estrone-3-glucuronide are used as a key biomarker. caymanchem.com Its concentration fluctuates predictably during the menstrual cycle, with a notable peak occurring just before ovulation, making it a reliable marker for identifying the fertile window in women. rupahealth.comcaymanchem.com

Furthermore, advancements in analytical chemistry have enhanced the ability to study these conjugates. Techniques like liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) allow for the sensitive and specific detection of steroid glucuronides. nih.govnih.gov This has improved research in areas ranging from understanding the pharmacokinetics of administered hormones to detecting the misuse of anabolic steroids in sports, where the direct analysis of glucuronide metabolites offers a longer detection window. nih.govthermofisher.comwada-ama.org The study of these conjugated metabolites continues to be a dynamic field, revealing deeper insights into hormone action, metabolism, and pathophysiology. ontosight.aicas.cz

Properties

CAS No. |

15087-01-1 |

|---|---|

Molecular Formula |

C24H29NaO8 |

Molecular Weight |

468.5 g/mol |

IUPAC Name |

sodium;(2S,3S,6S)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate |

InChI |

InChI=1S/C24H30O8.Na/c1-24-9-8-14-13-5-3-12(10-11(13)2-4-15(14)16(24)6-7-17(24)25)31-23-20(28)18(26)19(27)21(32-23)22(29)30;/h3,5,10,14-16,18-21,23,26-28H,2,4,6-9H2,1H3,(H,29,30);/q;+1/p-1/t14-,15-,16+,18?,19+,20?,21+,23-,24+;/m1./s1 |

InChI Key |

PBULYLQKWDXDFZ-UAAZQYACSA-M |

SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O.[Na+] |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)O[C@H]5C(C([C@@H]([C@H](O5)C(=O)[O-])O)O)O.[Na+] |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O.[Na+] |

Synonyms |

17-Oxoestra-1,3,5(10)-trien-3-yl β-D-Glucopyranosiduronic Acid Sodium; Estrone β-Glucuronide Sodium; Estrone 3-Glucuronide Sodium; Estrone Glucosiduronate Sodium; Estrone Glucuronide Sodium; Estrone Monoglucuronide Sodium; Sodium Estrone Glucuronide; |

Origin of Product |

United States |

Biochemical Synthesis and Metabolic Pathways of Estrone β D Glucuronide

Enzymatic Formation from Precursor Steroids: Estrone (B1671321) and 17β-Estradiol

The primary precursor for the formation of estrone β-D-glucuronide is estrone. wikipedia.org Estrone itself can be derived from the peripheral aromatization of androgens or through the conversion of 17β-estradiol, a more potent estrogen, by the action of 17β-hydroxysteroid dehydrogenases. oup.com The direct conjugation of estrone with glucuronic acid is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). oup.comwikipedia.org This reaction involves the transfer of a glucuronic acid moiety from the co-substrate uridine (B1682114) diphospho-glucuronic acid (UDPGA) to the 3-hydroxyl group of estrone, forming estrone 3-β-D-glucuronide. wikipedia.orgresearchgate.net

Characterization of UDP-Glucuronosyltransferase (UGT) Isoforms Involved in Conjugation

Several isoforms of the UGT enzyme family have been identified to catalyze the glucuronidation of estrogens. oup.com These isoforms exhibit varying substrate specificities and tissue distribution, leading to a complex pattern of estrogen metabolism. The UGT1A and UGT2B subfamilies are the primary enzymes involved in the conjugation of estrone and other estrogens. nih.govnih.gov

Recombinant human UGT studies have demonstrated that members of the UGT1A family, including UGT1A1, UGT1A3, UGT1A4, UGT1A8, UGT1A9, and UGT1A10, are all capable of catalyzing the glucuronidation of estrone and/or 17β-estradiol. oup.com Within the UGT2B family, UGT2B7 and UGT2B15 have been shown to be active towards these estrogens. nih.govnih.gov

Some UGT isoforms display selectivity for either estrone or 17β-estradiol. For instance, UGT1A1 and UGT1A4 show activity towards 17β-estradiol but not estrone, whereas UGT1A9 and UGT1A10 can glucuronidate both. oup.com UGT1A8 and UGT1A3 have reported activity towards estrone. oup.com UGT2B7 demonstrates a preference for catalyzing estrogen-16-O-glucuronidation, while UGT1A10 and UGT1A1 tend to mediate estrogen-3-O-glucuronidation for both estrone and estradiol (B170435). researchgate.net

| UGT Isoform | Substrate Specificity for Estrogens | Primary Conjugation Site | Reference |

|---|---|---|---|

| UGT1A1 | Active on 17β-Estradiol and its 2- and 4-hydroxy metabolites; also active on estrone. | 3-O-glucuronidation | oup.comresearchgate.netnih.gov |

| UGT1A3 | Active on estrone. | Not specified | oup.com |

| UGT1A4 | Active on 17β-Estradiol. | Not specified | oup.com |

| UGT1A8 | Active on estrone and 2-hydroxy E1/E2. | Not specified | oup.comnih.gov |

| UGT1A9 | Active on both estrone and 17β-Estradiol. | Not specified | oup.com |

| UGT1A10 | Active on both estrone and 17β-Estradiol. | 3-O-glucuronidation | oup.comresearchgate.net |

| UGT2B7 | Active on estrone, 17β-Estradiol, and 4-hydroxy E1/E2. | 16-O-glucuronidation | researchgate.netnih.gov |

| UGT2B15 | Active on estrogens and their precursors. | Not specified | nih.govoup.comoup.com |

Regulatory Mechanisms of Estrone Glucuronidation Pathways

The process of estrone glucuronidation is subject to regulation at multiple levels, including genetic and hormonal factors. Genetic polymorphisms in UGT genes can lead to variations in enzyme activity and expression, potentially altering an individual's capacity for estrogen metabolism. oup.comnih.gov For example, a common polymorphism in the promoter of the UGT1A1 gene has been well-characterized and is known to affect its expression levels. oup.com

Hormonal regulation also plays a crucial role. In estrogen receptor-positive breast cancer cells, the expression of UGT2B15 has been shown to be upregulated by estrogens. nih.govoup.com This suggests a potential negative feedback loop where high levels of estrogen stimulate the production of an enzyme that, in turn, inactivates estrogens by converting them to their glucuronide conjugates. oup.comoup.com This estrogen-induced upregulation of UGT2B15 is mediated through the estrogen receptor and can be blocked by antiestrogens. nih.gov

Tissue-Specific Dynamics of Estrone β-D-glucuronide Formation

Beyond the liver, UGT enzymes involved in estrogen glucuronidation are also expressed in extrahepatic tissues, including the breast, prostate, kidney, and gastrointestinal tract. oup.comnih.govoup.comyoutube.com The tissue-specific expression of different UGT isoforms leads to distinct patterns of estrogen metabolism in these locations. For instance, in breast tissue, the local inactivation of estrogens through glucuronidation is considered a protective mechanism against the proliferative effects of these hormones. nih.goviaea.org The presence of UGTs in the breast allows for the on-site conversion of biologically active estrogens to their inactive glucuronide forms, which can then be readily eliminated from the tissue. nih.govnih.gov

The expression of specific UGTs can vary significantly between normal and cancerous breast tissue, with some studies suggesting that alterations in UGT expression may play a role in breast cancer risk. nih.gov The gastrointestinal tract is another important site for estrogen glucuronidation, where these enzymes contribute to the metabolism of both endogenous and exogenous estrogens. youtube.com Furthermore, within the gut, bacterial β-glucuronidases can deconjugate estrogen glucuronides, releasing active estrogens that can be reabsorbed in a process known as enterohepatic recirculation. researchgate.netnih.gov

Biological Disposition and Membrane Transport of Estrone β D Glucuronide

Role of ATP-Binding Cassette (ABC) Transporters in Efflux Mechanisms

ATP-binding cassette (ABC) transporters are a superfamily of membrane proteins that actively pump a wide array of substances out of cells, a process fueled by the hydrolysis of ATP. nih.govnih.gov These transporters are critical in protecting cells from toxic substances and in the excretion of metabolic waste products. For estrone (B1671321) β-D-glucuronide, several ABC transporters are key players in its efflux from cells, particularly hepatocytes, into the bile for elimination.

Substrate and Inhibitory Kinetics with Multidrug Resistance-Associated Protein 2 (MRP2)

Multidrug Resistance-Associated Protein 2 (MRP2), also known as ABCC2, is a prominent organic anion transporter located on the canalicular membrane of liver cells, where it is instrumental in biliary excretion. nih.gov Estrone β-D-glucuronide is a recognized substrate for MRP2. nih.gov

Studies using vesicular transport assays have revealed that MRP2 can transport various estrogen glucuronides. nih.gov However, compared to other transporters like MRP3 and BCRP, MRP2 often shows lower transport rates for estrone-3-glucuronide (E1-G) due to a high Michaelis-Menten constant (Km), which has been measured to be between 180 and 790 μM. nih.gov This indicates a lower affinity of MRP2 for this particular substrate. The transport of estradiol-17β-d-glucuronide (E217βG), a closely related compound, by rat Mrp2 follows Michaelis-Menten kinetics. nih.gov However, the human MRP2-mediated transport of E217βG exhibits more complex, cooperative kinetics, suggesting that the transporter may have more than one binding site for this substrate. nih.gov The presence of other MRP2 modulators can also enhance the transport of E217βG. nih.gov

Interactions with Other ABC Transporters (e.g., BCRP, MRP1, MRP4) in Experimental Models

Beyond MRP2, other ABC transporters also interact with estrone β-D-glucuronide and other estrogen conjugates.

Breast Cancer Resistance Protein (BCRP/ABCG2): BCRP is a significant transporter of estrogen conjugates. nih.gov In vesicular transport assays, BCRP has demonstrated the ability to transport estrone-3-glucuronide (E1-G) at rates tenfold higher than estrone-3-sulfate (E1-S), another important estrogen conjugate. nih.gov BCRP also transports other estrogen glucuronides, sometimes at higher rates than MRPs. nih.gov

Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1): MRP1 is another member of the ABC transporter family that can transport estrogen conjugates. While some D-ring estrogen glucuronides act as competitive inhibitors of MRP1, suggesting they are substrates, A-ring estrogen sulfates like estrone-3-sulfate are poor competitors on their own. nih.gov However, the presence of glutathione (B108866) can significantly enhance the transport of estrone-3-sulfate by MRP1, highlighting a potential cotransport mechanism. nih.gov

Multidrug Resistance-Associated Protein 3 (MRP3/ABCC3): MRP3 is a basolateral transporter in hepatocytes and can transport various estrogen glucuronides, including estrone-3-glucuronide, often with high affinity (low Km values, typically below 20 μM). nih.gov

Multidrug Resistance-Associated Protein 4 (MRP4/ABCC4): The role of MRP4 in transporting estrone-3-glucuronide is less pronounced compared to other MRPs and BCRP. nih.gov

| Transporter | Substrate(s) | Kinetic Parameters (Km) | Key Findings |

| MRP2 | Estrone-3-glucuronide (E1-G), Estradiol-17β-D-glucuronide (E217βG) | High Km for E1-G (180-790 μM) nih.gov | Transports E1-G, but with lower affinity compared to other transporters. nih.gov Human MRP2 shows cooperative kinetics for E217βG. nih.gov |

| BCRP | Estrone-3-glucuronide (E1-G), Estrone-3-sulfate (E1-S) | - | Transports E1-G at a rate 10-fold higher than E1-S. nih.gov |

| MRP1 | Estrone-3-sulfate (E1-S) | Km for E1-S = 0.73 μM (in the presence of GSH) nih.gov | Transport of E1-S is significantly stimulated by glutathione. nih.gov |

| MRP3 | Estrone-3-glucuronide (E1-G) and other estrogen glucuronides | Low Km ( < 20 μM) nih.gov | Efficiently transports various estrogen glucuronides with high affinity. nih.gov |

| MRP4 | Limited transport of estrogen glucuronides | - | Does not transport estrone-3-glucuronide at considerable rates. nih.gov |

Involvement of Solute Carrier (SLC) Transporters in Cellular Uptake and Distribution

The solute carrier (SLC) superfamily of transporters facilitates the movement of a wide variety of molecules, including ions, nutrients, and drugs, across biological membranes. nih.govtebubio.com Unlike ABC transporters, which are primarily efflux pumps, SLC transporters are mainly involved in the uptake of substances into cells. nih.gov

Organic Anion-Transporting Polypeptide (OATP) Recognition and Transport

Organic anion-transporting polypeptides (OATPs), part of the SLCO (formerly SLC21) gene family, are crucial for the uptake of a broad range of compounds, particularly in the liver. nih.govnih.govsolvobiotech.com These transporters are responsible for the hepatic uptake of numerous endogenous and exogenous substances from the blood. solvobiotech.com

Estrone β-D-glucuronide is recognized and transported by several OATP isoforms. For instance, OATP1B1, which is exclusively expressed on the sinusoidal membrane of hepatocytes, transports glucuronide conjugates. solvobiotech.com Kinetic studies have shown that OATP1B1 transports estradiol-17β-glucuronide with simple Michaelis-Menten kinetics. nih.gov Other OATPs, such as OATP1B3 and OATP2B1, are also involved in the transport of estrogen conjugates. nih.govdntb.gov.ua The expression of these transporters can influence the uptake and subsequent cellular effects of these hormones.

| Transporter Family | Specific Transporter | Role in Estrone β-D-glucuronide Transport |

| SLC | OATP1B1 | Uptake into hepatocytes from the bloodstream. solvobiotech.com |

| SLC | OATP1B3 | Uptake of estrogen conjugates into cells. nih.gov |

| SLC | OATP2B1 | Uptake of estrogen conjugates like estrone-3-sulfate. dntb.gov.ua |

Mechanistic Studies of Enterohepatic Recirculation

Enterohepatic recirculation is a process where compounds excreted in the bile are reabsorbed in the intestine and returned to the liver via the portal circulation. nih.gov This process can significantly prolong the presence and activity of a substance in the body. wikipedia.org

Estrone glucuronide participates in this circulatory loop. wikipedia.org After being conjugated in the liver and excreted into the bile, it enters the gastrointestinal tract. nih.gov In the gut, bacterial β-glucuronidases can hydrolyze the glucuronide conjugate, releasing the parent estrone. nih.gov This deconjugated estrone can then be reabsorbed through the intestinal wall and enter the portal vein, returning to the liver where it can be re-conjugated or re-enter systemic circulation. nih.gov This recycling mechanism effectively creates a reservoir of estrogens, extending their biological half-life. wikipedia.org

Excretory Mechanisms: Renal and Biliary Elimination Pathways

The primary routes of elimination for estrone β-D-glucuronide are through the kidneys (renal excretion) and the liver (biliary excretion).

Biliary Elimination: As discussed, the liver plays a central role in the elimination of estrone β-D-glucuronide. Hepatocytes take up estrone from the circulation, conjugate it to glucuronic acid, and then actively transport the resulting water-soluble estrone β-D-glucuronide into the bile via canalicular transporters like MRP2. nih.govnih.gov The bile is then released into the intestine. An isolated perfused rat liver system has demonstrated the rapid and efficient transfer of estrone glucuronide from the perfusion medium into the bile, with biliary concentrations exceeding those in the medium by over a thousand-fold. nih.gov

Renal Elimination: Estrone β-D-glucuronide that reaches the systemic circulation can be filtered by the kidneys and excreted in the urine. wikipedia.org Its increased water solubility compared to the parent estrone facilitates this process. wikipedia.org Glucuronides are the most abundant form of estrogen conjugates found in urine. wikipedia.org

Enzymatic Hydrolysis and Deconjugation of Estrone β D Glucuronide

β-Glucuronidase Enzyme Characterization and Substrate Specificity

β-Glucuronidases (GUS) are glycosyl hydrolase enzymes that catalyze the breakdown of β-D-glucuronic acid residues from the non-reducing end of glycosaminoglycans. mdpi.com These enzymes are found in various organisms, including bacteria, mollusks, and mammals, and have been extensively used in research and analytical laboratories for the hydrolysis of steroid β-glucuronides. sigmaaldrich.com

The specificity of β-glucuronidase is primarily directed towards the carbohydrate portion of the substrate; it does not hydrolyze α-glucosides or β-glucosiduronic acids. sigmaaldrich.com However, the nature of the aglycone (the non-sugar part) linked to the glucuronic acid is less critical. sigmaaldrich.com Different sources of β-glucuronidase exhibit varying levels of activity and substrate specificity. For instance, the bacterial enzyme from E. coli is significantly more active in hydrolyzing estrogen β-glucuronides compared to the enzyme from the Roman snail (Helix pomatia). sigmaaldrich.com Due to its high hydrolytic activity, E. coli β-glucuronidase can complete the hydrolysis of steroid β-glucuronides in as little as 15 to 30 minutes. sigmaaldrich.com

The optimal pH for β-glucuronidase activity is generally between 6.0 and 6.5, with reduced activity observed above or below this range. sigmaaldrich.com For example, the purified β-glucuronidase from Ampullaria shows an optimum pH of 4. nih.gov The enzyme's stability is also pH-dependent, with the Ampullaria enzyme being stable between pH 4.5 and 7.5. nih.gov Temperature also plays a crucial role; for instance, β-glucuronidase from E. coli remains completely stable for 18 hours at a certain temperature but loses 35% of its activity within 2 hours at 48°C. sigmaaldrich.com

Comparison of β-Glucuronidase from Different Sources

| Source | Optimal pH | Key Characteristics |

|---|---|---|

| E. coli K 12 | 6.0 - 6.5 sigmaaldrich.com | High hydrolytic activity towards estrogen β-glucuronides, rapid reaction time (15-30 minutes). sigmaaldrich.com |

| Helix pomatia (Roman snail) | 4.5 - 5.0 sigmaaldrich.com | Contains both β-glucuronidase and arylsulfatase activities. rsc.org |

| Bovine Liver | - | Commonly used for enzymatic hydrolysis of steroid β-glucuronides. sigmaaldrich.com |

| Ampullaria | 4.0 nih.gov | Shows higher affinity for 17-hydroxycorticosteroid glucuronide compared to the Helix pomatia enzyme. nih.gov |

Identification and Functional Analysis of Specific β-Glucuronidase Isoforms (e.g., Klotho-human IgG1 Fc protein)

Klotho is a type I membrane protein that has been identified as a novel β-glucuronidase. nih.gov It shares sequence similarity with members of the glycosidase family 1. nih.gov A chimeric protein, Klotho-human IgG1 Fc protein (KLFc), has been shown to possess enzymatic activity specific to 4-methylumbelliferyl β-D-glucuronide, unlike bovine liver β-glucuronidase which has a broader substrate range. nih.gov

Crucially, KLFc can hydrolyze steroid β-glucuronides, including estrone (B1671321) 3-β-D-glucuronide, β-estradiol 3-β-D-glucuronide, and estriol (B74026) 3-β-D-glucuronide. nih.gov This suggests that steroid β-glucuronides are potential natural substrates for the Klotho protein. nih.gov The enzymatic activity of KLFc is inhibited by specific inhibitors of β-glucuronidase. nih.gov Although Klotho exhibits weak β-glucuronidase activity in vitro, it is believed to play a role in regulating ion homeostasis by modifying the N-glycans of ion channels and transporters through this activity. nih.gov

The Klotho protein exists in both a membrane-bound and a secreted form. mdpi.com The secreted form can be generated through alternative splicing or by the shedding of the extracellular domain. nih.gov This secreted Klotho can act as a hormone with various functions, including the regulation of phosphate (B84403) homeostasis. nih.gov

Factors Influencing Deconjugation Processes in Biological Matrices

The deconjugation of estrone β-D-glucuronide in biological matrices like urine and wastewater is influenced by several factors. These include:

Enzyme Concentration: The amount of β-glucuronidase present directly affects the rate of hydrolysis. Higher enzyme concentrations generally lead to faster deconjugation. rsc.orgsigmaaldrich.com

Temperature: Temperature significantly impacts enzyme activity. For example, a study on activated sludge showed a strong correlation between increased temperature and a decrease in the concentration of conjugated estrogens. researchgate.net The optimal temperature for hydrolysis can vary depending on the enzyme source. For instance, hydrolysis of urinary steroid conjugates with Ampullaria β-glucuronidase was completed in 1 hour at 60°C. nih.gov

pH: As mentioned earlier, the pH of the medium is critical for optimal enzyme function. The ideal pH range for most β-glucuronidases is slightly acidic to neutral. sigmaaldrich.com

Presence of Inhibitors: Certain substances can inhibit β-glucuronidase activity. These include D-glucuronic acid, D-galacturonic acid, and D-glucaro-1,4-lactone (saccharolactone), which can be found in urine. sigmaaldrich.com

Matrix Effects: The composition of the biological matrix itself can influence deconjugation. For example, the presence of other compounds in wastewater can affect the efficiency of the hydrolysis process. researchgate.net

Factors Affecting Deconjugation of Estrone β-D-glucuronide

| Factor | Influence on Deconjugation |

|---|---|

| Enzyme Concentration | Higher concentration generally leads to a faster rate of hydrolysis. rsc.orgsigmaaldrich.com |

| Temperature | Affects enzyme activity, with optimal temperatures varying by enzyme source. nih.govresearchgate.net |

| pH | Crucial for enzyme function, with optimal ranges typically being slightly acidic to neutral. sigmaaldrich.com |

| Inhibitors | Presence of substances like D-glucuronic acid can reduce enzyme activity. sigmaaldrich.com |

| Biological Matrix | The composition of the sample (e.g., urine, wastewater) can impact hydrolysis efficiency. researchgate.net |

Applications of Enzymatic Hydrolysis in Analytical Research

Enzymatic hydrolysis is a fundamental step in many analytical methods for the determination of steroid hormones and their metabolites in biological fluids. rsc.org Since many steroids are excreted as glucuronide or sulfate (B86663) conjugates, hydrolysis is necessary to release the free steroid for subsequent analysis by techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). rsc.orgresearchgate.net

Enzymatic methods are often preferred over chemical hydrolysis (e.g., acid hydrolysis) because they are more specific and less likely to cause degradation of the target analytes. rsc.org The high specificity of β-glucuronidase ensures that only the glucuronide conjugates are cleaved, providing a more accurate measurement of the original steroid concentration.

This technique is widely used in:

Clinical Diagnostics: For monitoring hormone levels in various physiological and pathological conditions.

Doping Control: To detect the misuse of anabolic steroids in sports.

Environmental Monitoring: To measure the levels of estrogenic compounds in wastewater and other environmental samples. researchgate.net

Pharmacokinetic Studies: To study the metabolism and excretion of drugs that are eliminated as glucuronide conjugates. mdpi.com

Population Research: For monitoring reproductive steroid hormones in large-scale studies. nih.gov

Advanced Analytical Methodologies for Estrone β D Glucuronide Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, providing the means to separate complex mixtures into their individual components. For estrone (B1671321) β-D-glucuronide analysis, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are utilized, each offering distinct advantages.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

HPLC is a powerful technique for separating and quantifying non-volatile compounds like estrone β-D-glucuronide from biological matrices. nih.gov The development of an effective HPLC method involves the careful selection and optimization of several key parameters to achieve the desired separation and sensitivity.

A typical HPLC system for analyzing conjugated estrogens employs a reverse-phase column, such as a Discovery HS C18, and a gradient mobile phase. sigmaaldrich.com For instance, a method might use a gradient of 10 mM potassium phosphate (B84403) buffer, acetonitrile, and methanol (B129727) to separate various estrogen conjugates. sigmaaldrich.com The conditions, including flow rate, column temperature, and UV detection wavelength, are meticulously optimized to ensure robust and reproducible results. sigmaaldrich.com

| Parameter | Condition |

|---|---|

| Column | Discovery HS C18, 15 cm × 4.6 mm I.D., 5 μm |

| Mobile Phase | [A] 10 mM potassium phosphate (pH 7.0); [B] acetonitrile; [C] methanol |

| Gradient | 80% A, 15% B, 5% C, held for 5 min; to 40% A, 45% B, 15% C in 20 min; held for 5 min |

| Flow Rate | 1 mL/min |

| Column Temp. | 30 °C |

| Detector | UV, 220 nm |

| Injection Volume | 10 μL |

Gas Chromatography (GC) Approaches for Conjugate Analysis

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is another valuable tool for analyzing estrogens. nih.govresearchgate.net However, due to the non-volatile nature of estrone β-D-glucuronide, a derivatization step is necessary prior to GC analysis. nih.gov This typically involves enzymatic deconjugation to release free estrone, followed by derivatization to make the analyte volatile. nih.gov

One method involves in-situ derivatization with acetic acid anhydride (B1165640) after deconjugation, followed by stir bar sorptive extraction (SBSE). nih.gov The derivatized estrogens are then analyzed by thermal desorption-GC/MS. nih.gov Optimization of derivatization and extraction parameters is crucial for achieving high recovery and sensitivity, with detection limits for estrone reported in the low ng/mL range. nih.gov

Mass Spectrometry (MS) Applications in Metabolite Identification and Structural Elucidation

Mass spectrometry has revolutionized the analysis of biological molecules by providing exceptional sensitivity and specificity. nih.gov When coupled with liquid chromatography (LC-MS/MS), it allows for the direct measurement of conjugated estrogens in complex matrices like serum, often without the need for derivatization. nih.govthermofisher.com

LC-MS/MS methods have been developed to quantify multiple estrogens and their metabolites simultaneously. nih.gov These methods can achieve very low limits of quantitation, often in the picogram per milliliter (pg/mL) range, making them suitable for measuring the low circulating concentrations of estrogens, especially in postmenopausal women and men. researchgate.netthermofisher.com

Utilization of Stable Isotope-Labeled Internal Standards in LC-MS/MS Methodologies

To ensure the highest accuracy and precision in quantitative analysis, stable isotope-labeled internal standards are indispensable. nih.govjsbms.jplumiprobe.com These are versions of the analyte where some atoms are replaced by heavier isotopes, such as deuterium (B1214612) (d) or carbon-13 (¹³C). mdpi.comresearchgate.net

For instance, in the LC-MS/MS analysis of estradiol (B170435) and estrone, deuterated analogs like estradiol-d4 are used as internal standards. mdpi.comthermofisher.com These standards are added to the sample before processing and behave almost identically to the endogenous analyte during extraction, chromatography, and ionization. jsbms.jp By measuring the ratio of the analyte to its labeled internal standard, any analytical variability can be corrected, leading to highly reliable results. jsbms.jp The use of stable isotope-labeled standards is a hallmark of robust quantitative mass spectrometry methods. nih.gov

| Compound | Isotopic Label |

|---|---|

| 17β-Estradiol-d4 | Deuterium (d4) |

| Estrone-d4 | Deuterium (d4) |

| 17α-Ethinyl estradiol-d4 | Deuterium (d4) |

Development and Validation of Immunoassays (e.g., EIA) for Estrone Conjugates

Immunoassays, such as enzyme-linked immunosorbent assays (ELISAs) and enzyme immunoassays (EIAs), offer a high-throughput and cost-effective alternative for quantifying estrone conjugates. nih.govnih.gov These assays rely on the specific binding of an antibody to the target analyte. salimetrics.comeaglebio.com

Commercial ELISA kits are available for the quantitative measurement of estrone and its conjugates in various biological samples, including serum, urine, and saliva. salimetrics.comeaglebio.comcreative-diagnostics.com These kits typically employ a competitive assay format where the estrone in the sample competes with a labeled estrone for a limited number of antibody binding sites. salimetrics.comeaglebio.com The resulting signal is inversely proportional to the concentration of estrone in the sample. salimetrics.com

Validation of these assays is critical and includes assessing specificity (cross-reactivity with other steroids), sensitivity, and accuracy. nih.gov For example, one estrone ELISA kit reports a sensitivity of 3 pg/mL and shows minimal cross-reactivity with other related steroids. eaglebio.com Another kit designed for urinary estrone conjugates demonstrates high correlation with serum estradiol levels. nih.gov

| Parameter | Value |

|---|---|

| Sensitivity | 3 pg/mL |

| Dynamic Range | 10–2000 pg/mL |

| Sample Type | Serum |

| Cross-reactivity (Estrone-3-Sulfate) | 4.9% |

| Cross-reactivity (17β-Estradiol) | 2.2% |

| Cross-reactivity (Estrone-3-Glucuronide) | 1.2% |

Non-Invasive Biomarker Research through Conjugate Quantification

The ability to measure estrone conjugates in non-invasive samples like urine and feces has significant implications for biomarker research in both humans and animals. nih.govcaymanchem.com Urinary levels of estrone-3-glucuronide, for example, have been used as a marker for the fertile window in women, as they peak before ovulation. caymanchem.com

In wildlife and animal studies, the analysis of fecal and urinary steroids provides a non-invasive means to monitor reproductive status. nih.gov Enzyme immunoassays have been successfully adapted to measure estrone conjugates in mouse urine and feces, allowing for repeated measurements without disturbing the animals. nih.gov The quantification of estrogenic activity in biological samples is also emerging as a useful biomarker to assess exposure to endocrine-disrupting chemicals and to understand their potential health effects. nih.gov

Comparative Biochemical Studies of Steroid Glucuronides

Structure-Activity Relationships Governing Steroid Glucuronide Transport and Metabolism

The transport and metabolism of steroid glucuronides, including estrone (B1671321) β-D-glucuronide, are critically influenced by their molecular structure. The addition of a glucuronic acid moiety to a steroid molecule dramatically increases its water solubility and introduces a negative charge, which are key determinants for its interaction with various transport proteins. nih.govnih.gov These transporters, located on the cell surfaces of key metabolic organs like the liver, kidney, and intestine, are responsible for the movement of these conjugates into and out of cells. nih.govnih.gov

The specific structure of the steroid itself, as well as the position of the glucuronide conjugation, dictates which transporters will be involved and the efficiency of the transport. Mathematical models have been developed to predict the receptor affinity of glucocorticoids based on their chemical structure, considering factors like surface area, polar interactions, and the conformation of the steroid's A-ring. nih.gov While these models were developed for glucocorticoids, the underlying principles of how structural features influence interactions with proteins are broadly applicable to other steroids, including estrogens and their glucuronidated forms.

Differential Disposition of Estrone β-D-glucuronide Versus Other Estrogen Conjugates (e.g., Estriol (B74026) Glucuronides, Estradiol (B170435) Glucuronides, Sulfate (B86663) Conjugates)

The disposition of various estrogen conjugates is not uniform and is highly dependent on the specific estrogen and the nature of the conjugate (glucuronide or sulfate). Following oral administration of estradiol, a significant portion is metabolized to estrone, which is then conjugated to form estrone glucuronide and estrone sulfate. wikipedia.org While estrone sulfate is the most abundant estrogen conjugate in circulation, estrone glucuronide is also a major metabolite. wikipedia.orgwikipedia.org

Studies comparing the transport of different estrogen conjugates have revealed distinct transporter affinities. For example, research on the transport of estrogen glucuronides by Multidrug Resistance-Associated Proteins (MRPs) and Breast Cancer Resistance Protein (BCRP) showed that MRP3 exhibits similar transport rates for estrone glucuronide (E1-G), estradiol-3-glucuronide (E2-3G), estriol-3-glucuronide (E3-3G), and estriol-16-glucuronide (B14805607) (E3-16G). helsinki.fi In contrast, BCRP showed lower transport rates for E3-3G compared to other tested glucuronides. helsinki.fi

Furthermore, a comparative study on the effects of oral estrone sulfate versus 17β-estradiol on lipoprotein metabolism in postmenopausal women, despite leading to equivalent serum concentrations of estrone and estradiol, showed differential effects on lipoproteins. nih.gov This suggests that the initial form of the administered estrogen and its subsequent metabolism and conjugation patterns can lead to different physiological outcomes. nih.gov

The transport of these conjugates across the endoplasmic reticulum membrane also shows selectivity. Studies using rat liver membrane vesicles have suggested the existence of different transport systems for estradiol-17β-glucuronide and estrone-3-sulfate. nih.govnih.gov

Species-Specific Variations in Glucuronide Conjugation and Transport Mechanisms in Preclinical Models

Significant species-specific variations exist in the glucuronidation of steroids and their subsequent transport, which is a critical consideration when extrapolating data from preclinical animal models to humans. nih.govmdpi.com

Research comparing glucuronidation processes in humans, monkeys, pigs, dogs, and rats has demonstrated both similarities and differences in the activity of UDP-glucuronosyltransferase (UGT) enzymes, the key enzymes in glucuronide conjugation. nel.edu For example, pig and monkey microsomes have been suggested as potentially suitable models for studying the glucuronidation of xenobiotics where UGT1A6 is involved. nel.edu

Studies on rat liver microsomes have indicated that different estrogen glucuronosyltransferases may be present in male and female rats, and these enzymes are under different regulatory control. nih.gov For instance, liver microsomes from female rats catalyzed the glucuronidation of estrone and estradiol more rapidly than those from male rats. nih.gov Furthermore, inducers of metabolizing enzymes had differential effects on the glucuronidation of estradiol versus estrone in rats. nih.gov

The ability of a species to form N-glucuronides is also compound-dependent, with rabbits and guinea pigs generally showing a high capacity for this bioconjugation among preclinical species. nih.gov It is also important to note that the absence of a particular glucuronide in the urine of a species may not indicate an inability to form it, as the conjugate might be preferentially excreted in the bile. nih.gov These species-specific differences in both the formation and transport of glucuronides highlight the importance of careful model selection in preclinical research. mdpi.com

Investigation of Cross-Inhibition and Allosteric Modulation within Transporter Systems

The transport of steroid glucuronides is a complex process that can be influenced by the presence of other compounds, leading to cross-inhibition and allosteric modulation of the transporter proteins. drugbank.comcreative-biolabs.com These interactions can have significant clinical implications, as they can alter the pharmacokinetics of co-administered drugs. drugbank.comresearchgate.net

Inhibition studies have demonstrated that different steroid conjugates can compete for the same transporters. For example, in studies with rat liver endoplasmic reticulum vesicles, both estrone-3-sulfate and estradiol-17β-glucuronide were found to inhibit the transport of taurocholate. nih.gov This suggests that these three compounds may share, at least in part, a common transport pathway.

Allosteric modulation, where a compound binds to a site on the transporter other than the primary substrate binding site (orthosteric site) and alters the transporter's activity, is another important mechanism. nih.govnih.gov This can either enhance or inhibit the transport of the primary substrate. While specific studies on the allosteric modulation of estrone β-D-glucuronide transport are not extensively detailed in the provided results, the principle of allosteric regulation is well-established for various transporters, including those involved in drug and neurotransmitter transport. nih.govnih.gov

The complexity of these interactions is underscored by the fact that a single compound can be a substrate for multiple transporters and can also act as an inhibitor of transporters for which it is not a substrate. creative-biolabs.com Understanding these intricate relationships is crucial for predicting potential drug-drug interactions involving estrone β-D-glucuronide and other endogenous and exogenous compounds.

Data Tables

Table 1: Comparative Transport of Estrogen Glucuronides by MRP3

| Estrogen Glucuronide | Maximal Transport Velocity (Vmax) | Michaelis-Menten Constant (Km) (µM) |

| Estrone-3-glucuronide (E1-G) | Similar to other tested glucuronides | 2.8 - 18.2 |

| Estradiol-3-glucuronide (E2-3G) | Similar to other tested glucuronides | 2.8 - 18.2 |

| Estriol-3-glucuronide (E3-3G) | Similar to other tested glucuronides | 2.8 - 18.2 |

| Estriol-16-glucuronide (E3-16G) | Similar to other tested glucuronides | 2.8 - 18.2 |

| Data from a study on the transport of estrogen glucuronides by MRP3, which showed no large differences in the transport kinetics of the studied estrogen glucuronides. helsinki.fi |

Mechanistic Insights and Future Directions in Estrone β D Glucuronide Research

Contributions to Endocrine Regulation and Reproductive Biology Research

This application has been foundational in developing at-home fertility monitoring systems, which track the fluctuations of E1G and luteinizing hormone (LH) to predict ovulation. frontiersin.org Research has demonstrated a direct correlation between serum estradiol (B170435) concentrations and the urinary excretion rate of E1G, validating its use as a surrogate marker for systemic estrogen levels. frontiersin.org Beyond fertility, understanding E1G levels is crucial for investigating conditions associated with hormonal imbalances, such as polycystic ovary syndrome (PCOS), where altered estrogen metabolism is a key feature. rupahealth.com Therefore, the study of Estrone (B1671321) β-D-glucuronide has been instrumental in advancing our understanding of the physiological regulation of the menstrual cycle and has provided practical tools for reproductive health management. frontiersin.orgrupahealth.com

Investigation of Estrone β-D-glucuronide in Estrogen-Dependent Cellular Processes within Preclinical Cancer Models (focusing on metabolism and transport)

In the context of estrogen-dependent cancers, such as breast cancer, Estrone β-D-glucuronide is a subject of intense investigation due to its role in the local availability of active estrogens. While glucuronidation is primarily a detoxification process that renders estrogens inactive and facilitates their excretion, this process is reversible. nih.govnih.gov The deconjugation of estrone glucuronide back to the biologically active estrone is catalyzed by β-glucuronidase enzymes. nih.govwikipedia.org

Preclinical research highlights the significance of the "estrobolome," the collection of gut microbial genes capable of metabolizing estrogens. nih.gov Gut microbial β-glucuronidases can hydrolyze estrogen glucuronides that are excreted in the bile, leading to the reabsorption of active estrogens into the enterohepatic circulation. nih.govnih.gov This reactivation process can increase the systemic pool of estrogens, potentially promoting the growth of hormone-dependent tumors. nih.gov Studies have shown that many human gut microbial GUS (β-glucuronidase) enzymes are capable of reactivating estrogen conjugates, and this activity is observable in fecal samples. nih.gov

Within the tumor microenvironment itself, the expression and activity of metabolic enzymes and transporters are critical. The glucuronidation of estrogens to form conjugates like Estrone β-D-glucuronide is catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov Conversely, local β-glucuronidase activity can regenerate active estrogens, creating a localized estrogenic environment that can drive cancer cell proliferation. nih.govnih.gov

The transport of steroid glucuronides into and out of cells is another critical control point. nih.gov Efflux transporters, such as the Multidrug Resistance-Associated Proteins (MRPs), are responsible for eliminating glucuronide conjugates from cells. nih.govnih.gov For instance, MRP2 and MRP3 are known to transport testosterone (B1683101) glucuronides and other steroid conjugates. nih.govnih.gov The transport of 17β-estradiol 17-(β-D-glucuronide) by MRP has been demonstrated, and this transport can be competitively inhibited by other cholestatic steroid conjugates. capes.gov.br The balance between UGT-mediated conjugation, transporter-mediated efflux, and β-glucuronidase-mediated deconjugation within cancer cells dictates the net exposure to active estrogens and is a key area of preclinical investigation. nih.govnih.gov

Development of Novel Research Tools and Probes Targeting Glucuronide Metabolism

Advancing the understanding of Estrone β-D-glucuronide's role in health and disease relies heavily on the development of sophisticated research tools. A significant challenge has been the availability of pure analytical standards for steroid glucuronides. nih.gov To address this, enzymatic synthesis methods using liver microsomes from various species (e.g., porcine, bovine) have been optimized to produce milligram quantities of specific steroid glucuronide conjugates, including those of estradiol and other neurosteroids. nih.gov These synthesized standards are crucial for the development and validation of quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), used to measure these conjugates in biological samples. nih.gov

Furthermore, microbial biotransformation has emerged as a powerful tool for producing glucuronides, including those that result from sequential reactions like hydroxylation followed by glucuronidation. hyphadiscovery.com This method can be scaled up to generate gram quantities of specific glucuronides. hyphadiscovery.com

In addition to synthesis, researchers are developing specific inhibitors and probes to study the enzymes involved in glucuronide metabolism. For example, inhibitors of gut microbial β-glucuronidases are being investigated for their potential to reduce the reactivation of estrogens and other compounds in the gut. nih.gov The development of such tools allows for a more precise interrogation of the role of specific metabolic pathways in preclinical models. The combination of synthetic chemistry, enzymatic and microbial synthesis, and the development of specific inhibitors provides a powerful toolkit for dissecting the complex dynamics of glucuronide metabolism. nih.govnih.govhyphadiscovery.com

Integration of Omics Approaches for Comprehensive Conjugate Profiling in Research

The advent of "omics" technologies, particularly metabolomics and steroidomics, has revolutionized the study of steroid metabolism. These approaches allow for the simultaneous measurement of a large number of steroid hormones and their metabolites from a single biological sample, providing a comprehensive snapshot of the steroid metabolome. oup.comresearchgate.net

Mass spectrometry, coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS), is the cornerstone of modern steroidomics. oup.commdpi.com These powerful analytical platforms enable the high-throughput, sensitive, and specific quantification of a wide panel of steroids, including their glucuronide and sulfate (B86663) conjugates. researchgate.netwur.nl This comprehensive profiling has been instrumental in identifying unique steroid signatures associated with various endocrine disorders and has facilitated the discovery of novel steroidogenic pathways. oup.comresearchgate.net

Researchers are increasingly integrating multi-omics data—combining genomics, transcriptomics, proteomics, and metabolomics—to gain a more holistic understanding of steroid hormone action and its dysregulation in disease. nih.govnih.gov For example, combining urine steroid metabolome analysis with global metabolome data and applying machine learning algorithms has helped to reveal the metabolic processes underlying conditions like mild autonomous cortisol secretion. nih.gov This integrative approach allows for the identification of not just the steroid conjugates themselves, but also the upstream genetic variations and downstream metabolic perturbations, offering deeper insights into the pathophysiology of hormone-dependent conditions. nih.govnih.gov The application of these comprehensive profiling strategies is essential for discovering novel biomarkers and understanding the complex interplay of factors that regulate the disposition of Estrone β-D-glucuronide and other steroid conjugates. researchgate.netresearchgate.net

Table 1: Key Enzymes and Transporters in Estrone β-D-glucuronide Metabolism and Dynamics

| Molecule Type | Name | Function | Relevance to Estrone β-D-glucuronide |

|---|---|---|---|

| Enzyme | UDP-Glucuronosyltransferases (UGTs) | Catalyze the addition of glucuronic acid to substrates (glucuronidation). ijpcbs.comijpcbs.com | Responsible for the formation of Estrone β-D-glucuronide from estrone, inactivating it and increasing water solubility for excretion. nih.gov |

| Enzyme | β-Glucuronidase (GUS) | Catalyzes the hydrolysis of glucuronides, removing the glucuronic acid moiety. nih.gov | Reactivates Estrone β-D-glucuronide back to biologically active estrone, particularly by gut microbiota. nih.govnih.gov |

| Transporter | Multidrug Resistance-Associated Proteins (MRPs) | Mediate the ATP-dependent efflux of various molecules, including conjugated metabolites, from cells. nih.govcapes.gov.br | Involved in the transport and elimination of steroid glucuronides from cells and tissues. nih.govnih.gov |

| Transporter | Organic Anion Transporters (OATs) | Mediate the transport of organic anions, including glucuronide conjugates, across cell membranes, particularly in the kidney. nih.gov | Play a role in the renal excretion of Estrone β-D-glucuronide. nih.gov |

Unexplored Enzymatic and Transport Pathways in Steroid Glucuronide Dynamics

Despite significant advances, our understanding of steroid glucuronide dynamics is far from complete, with several enzymatic and transport pathways remaining underexplored. The elimination of a compound via glucuronidation is not solely dependent on the activity of UGT enzymes; it is a complex interplay between glucuronide formation and its transport out of the cell. nih.gov The precise contribution and potential overlap of various efflux transporters (like the MRP family) in handling Estrone β-D-glucuronide in different tissues are not fully mapped out. nih.govnih.gov

Furthermore, the "local recycling" of glucuronides within enterocytes, where deconjugation and reabsorption occur without the involvement of gut microbes, is an emerging area of research that could influence the bioavailability of estrogens. nih.gov The potential for interplay between different conjugation pathways, such as sulfation and glucuronidation, and how they collectively modulate estrogen homeostasis is another area ripe for exploration. taylorandfrancis.com The complexity of these metabolic networks suggests that novel regulatory mechanisms and pathways influencing the fate of Estrone β-D-glucuronide are yet to be discovered, representing exciting future directions for research. ijpcbs.comijpcbs.comresearchgate.net

Q & A

Basic Research Questions

Q. How should Estrone β-D-glucuronide sodium salt be prepared and stored to ensure stability in analytical workflows?

- Methodological Answer : Prepare aqueous stock solutions at 20 mg/mL in ultrapure water (filtered through 0.22 µm membranes) to avoid particulate interference . Store aliquots at −20°C in amber vials to prevent photodegradation and hydrolysis. Stability studies indicate no significant degradation for 6 months under these conditions . Avoid freeze-thaw cycles by aliquotting solutions before storage.

Q. What are the critical parameters for using Estrone β-D-glucuronide sodium salt as a calibration standard in ELISA or LC-MS assays?

- Methodological Answer : Validate linearity across a concentration range of 0.1–100 ng/mL using matrix-matched standards (e.g., artificial urine or fecal extracts) to account for matrix effects . Include internal standards like deuterated analogs (e.g., Estrone-d4-3-glucuronide) to correct for ion suppression in LC-MS . Cross-check purity via HPLC (≥99%) and confirm absence of sulfate contaminants using ion-pair chromatography .

Q. How does enzymatic hydrolysis efficiency impact quantification of free vs. conjugated estrogens in urine or fecal samples?

- Methodological Answer : Optimize β-glucuronidase (e.g., from Helix pomatia or E. coli) activity by pre-incubating samples at 37°C for 16–24 hours in pH 5.0 acetate buffer. Validate hydrolysis efficiency (>95%) by spiking samples with Estrone β-D-glucuronide sodium salt and comparing pre-/post-hydrolysis LC-MS signals . Note that incomplete hydrolysis may lead to underestimation of free estrogens in fertility studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in estrone glucuronide recovery rates across different biological matrices (e.g., urine vs. feces)?

- Methodological Answer : Conduct matrix-specific recovery experiments using isotopically labeled analogs (e.g., Estrone-d4-3-glucuronide). For fecal samples, incorporate a cleanup step with C18 solid-phase extraction (SPE) to remove lipids and bile acids, which interfere with glucuronide detection . In urine, adjust for creatinine levels to normalize hormone concentrations . Discrepancies often arise from matrix-induced ion suppression in LC-MS; address this by using a surrogate matrix approach .

Q. What experimental design considerations are critical for longitudinal studies monitoring estrone glucuronide dynamics in ovarian activity or environmental samples?

- Methodological Answer : Use a multivariate Design of Experiments (DoE) approach to optimize sampling frequency and analytical parameters. For wildlife studies (e.g., deer fecal monitoring), pair hormone measurements with ecological covariates (e.g., temperature, diet) to contextualize fluctuations . In clinical settings, stratify cohorts by menopausal status and use mixed-effects models to account for intra-individual variability .

Q. How can multi-analyte profiling of conjugated estrogens (e.g., estrone sulfate vs. glucuronide) improve understanding of metabolic pathways in cholestasis or pregnancy-related conditions?

- Methodological Answer : Employ UDP-glucuronosyltransferase (UGT) inhibition assays with β-Estradiol 17-glucuronide as a competitive substrate to study enzyme specificity . Combine LC-MS/MS with MRM transitions for simultaneous quantification of glucuronide and sulfate conjugates. For cholestasis models, monitor biliary excretion rates using bile-cannulated rodents .

Q. What statistical approaches are recommended for analyzing estrone glucuronide data with small sample sizes or near-detection-limit concentrations?

- Methodological Answer : Apply log-transformation to non-normally distributed data and use non-parametric tests (e.g., Wilcoxon signed-rank) for paired comparisons . For near-LOD values, employ multiple imputation or Tobit regression to handle censored data. Validate findings with bootstrapping to estimate confidence intervals in underpowered studies .

Method Validation & Troubleshooting

Q. How should researchers validate new LC-MS methods for estrone glucuronide in complex matrices like wastewater or compost?

- Methodological Answer : Perform spike-and-recovery tests at low (1 ng/mL), medium (10 ng/mL), and high (50 ng/mL) concentrations in triplicate. Assess precision (CV <15%) and accuracy (80–120% recovery). For compost studies, include a microbial inactivation step (e.g., autoclaving) to prevent biodegradation during storage . Use isotope dilution for absolute quantification in high-organic-content matrices .

Q. What are the pitfalls in interpreting estrone glucuronide levels as a biomarker for ovulation timing or endocrine disruption?

- Methodological Answer : Urinary estrone glucuronide peaks ~36 hours pre-ovulation but exhibits diurnal variability; collect first-morning urine and normalize to creatinine . In environmental studies, distinguish endogenous vs. exogenous sources (e.g., pharmaceutical contamination) using enantiomer-specific analysis . Confounding factors like liver dysfunction or antibiotic use may alter glucuronidation rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.